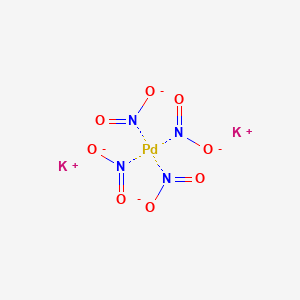
(2-Hydroxy-3-methylphenyl)boronic acid
Descripción general
Descripción
(2-Hydroxy-3-methylphenyl)boronic acid , also known by its IUPAC name 2-hydroxy-3-methylphenylboronic acid , is a chemical compound with the molecular formula C7H9BO3 . It belongs to the class of boronic acids and is commonly used in organic synthesis and catalysis . The compound is a solid and is typically stored under inert atmosphere at temperatures between 2°C and 8°C .
Synthesis Analysis
The synthesis of (2-Hydroxy-3-methylphenyl)boronic acid involves the reaction of an appropriate boron reagent with the corresponding phenol or aryl halide. Boronic acids are versatile intermediates in Suzuki–Miyaura cross-coupling reactions, which are widely used for carbon–carbon bond formation. These reactions typically proceed under mild conditions and tolerate various functional groups .
Molecular Structure Analysis
The molecular formula of (2-Hydroxy-3-methylphenyl)boronic acid is C7H9BO3 . Its structure consists of a phenyl ring with a hydroxyl group (-OH ) and a boronic acid group (-B(OH)2 ) attached at different positions. The boron atom forms a trigonal planar geometry with the oxygen atoms from the hydroxyl groups .
Chemical Reactions Analysis
(2-Hydroxy-3-methylphenyl)boronic acid participates in various chemical reactions, including Suzuki–Miyaura cross-coupling reactions. In these reactions, it serves as a nucleophilic partner, transferring its boron moiety to a palladium catalyst, leading to the formation of new carbon–carbon bonds. The mechanism involves oxidative addition and transmetalation steps .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Organic Synthesis
2-Hydroxy-3-methylphenylboronic acid is a versatile reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It’s used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo transmetalation makes it valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Proteomics Research
As a proteomics research tool, this compound is used to study protein interactions and functions. It can modify proteins or peptides in a site-specific manner, allowing researchers to probe the structure and function of these biomolecules .
Direcciones Futuras
Research on (2-Hydroxy-3-methylphenyl)boronic acid continues to explore its applications in organic synthesis, catalysis, and medicinal chemistry. Further investigations may focus on optimizing its reactivity, developing new synthetic methodologies, and exploring its potential as a drug candidate or diagnostic tool .
Mecanismo De Acción
- The primary target of 2-Hydroxy-3-methylphenylboronic acid is likely to be enzymes or proteins involved in boron-mediated chemical reactions. Specifically, it participates in Suzuki–Miyaura (SM) cross-coupling reactions, which are widely used for carbon–carbon bond formation .
Target of Action
Mode of Action
Propiedades
IUPAC Name |
(2-hydroxy-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,9-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMOSSMYPIJNTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595154 | |
| Record name | (2-Hydroxy-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
259209-22-8 | |
| Record name | (2-Hydroxy-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-3-methylphenyl-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















